Tert-butyl 2-amino-3-bromobenzoate
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Overview
Description
Tert-butyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a tert-butyl group, and the hydrogen atom at the third position is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-bromobenzoate typically involves the bromination of tert-butyl benzoate followed by amination. One common method is the bromination of tert-butyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting tert-butyl 3-bromobenzoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and sodium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tert-butyl 2-amino-3-hydroxybenzoate, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
Tert-butyl 2-amino-3-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-bromobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-5-bromobenzoate
- Tert-butyl 2-amino-4-bromobenzoate
- Tert-butyl 2-amino-6-bromobenzoate
Uniqueness
Tert-butyl 2-amino-3-bromobenzoate is unique due to the specific positioning of the bromine and amino groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-bromobenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,13H2,1-3H3 |
InChI Key |
WRXXRRMXBGHZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
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